1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane

Polyurethane Chemistry Crosslinking Density Coating Formulation

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane (CAS 93776-85-3) is a liquid cycloaliphatic diisocyanate characterized by a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol. The compound features two isocyanate groups: one directly attached to the cyclohexane ring at the 1-position and another linked via a methylene bridge at the 4-position, with a methyl substituent at the 1-position.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 93776-85-3
Cat. No. B12668360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane
CAS93776-85-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)CN=C=O)N=C=O
InChIInChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-9(3-5-10)6-11-7-13/h9H,2-6H2,1H3
InChIKeyRLAUGOOVNMKKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane (CAS 93776-85-3): Procurement Guide for Cycloaliphatic Diisocyanates in High-Performance Polyurethanes


1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane (CAS 93776-85-3) is a liquid cycloaliphatic diisocyanate characterized by a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . The compound features two isocyanate groups: one directly attached to the cyclohexane ring at the 1-position and another linked via a methylene bridge at the 4-position, with a methyl substituent at the 1-position . This molecular architecture confers distinct steric and electronic properties that differentiate it from other aliphatic and cycloaliphatic diisocyanates in industrial polyurethane applications [1].

Why Substituting 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane with Other Cycloaliphatic Diisocyanates Is Not Straightforward


Generic substitution among cycloaliphatic diisocyanates is scientifically invalid because critical performance parameters—including NCO content, steric hindrance differential, and boiling point—exert direct control over reaction kinetics, prepolymer viscosity, and final polyurethane network properties [1]. While compounds such as IPDI, HMDI, and 1,4-H6XDI share the cycloaliphatic backbone, their divergent substitution patterns lead to quantifiable differences in isocyanate group reactivity and material handling characteristics that preclude one-to-one replacement in formulated systems [2].

Quantitative Differentiation Evidence for 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane (CAS 93776-85-3) Against Key Comparators


Higher NCO Content Drives Greater Crosslinking Efficiency Versus IPDI

The target compound exhibits a theoretical NCO content of 43.2 wt%, calculated from its molecular weight of 194.23 g/mol and two NCO groups (2 × 42.02 g/mol) . In contrast, isophorone diisocyanate (IPDI), a widely used cycloaliphatic diisocyanate comparator, possesses a molecular weight of 222.28 g/mol, yielding a theoretical NCO content of 37.8 wt% [1]. This 5.4 percentage point difference translates to a 14.3% relative increase in NCO mass fraction for the target compound.

Polyurethane Chemistry Crosslinking Density Coating Formulation

Differential NCO Reactivity Enables Controlled Pre polymer Synthesis

U.S. Patent 4,613,685 discloses that diisocyanates possessing both a sterically hindered cycloaliphatically bound NCO group (attached to a tertiary carbon) and a sterically unhindered aliphatically bound NCO group (attached to a primary carbon) exhibit markedly different reactivities toward nucleophiles [1]. The target compound's structure—with one NCO group directly on the cyclohexane ring at a methyl-substituted tertiary carbon and the other on a methylene bridge—precisely aligns with this design principle. The patent explicitly teaches that such differential reactivity is essential for preparing isocyanate prepolymers with minimal chain extension side reactions, a limitation inherent to symmetric diisocyanates like HMDI and HDI where both NCO groups possess comparable reactivity [1].

Polyurethane Prepolymer Steric Hindrance Reaction Selectivity

Intermediate Boiling Point Enables Balanced Volatility Profile Versus HDI and HMDI

The target compound exhibits a boiling point of 271.5°C at 760 mmHg . This value is intermediate between hexamethylene diisocyanate (HDI; boiling point 255°C) [1] and dicyclohexylmethane-4,4'-diisocyanate (HMDI; boiling point approximately 370-390°C) . The boiling point directly correlates with vapor pressure and volatility, which are critical factors influencing occupational exposure control and material handling requirements during industrial processing.

Industrial Hygiene Processing Safety Vapor Pressure

Polyurethane Gel-Coat Performance Superiority of Cycloaliphatic Diisocyanates Validated by Direct Comparative Study

A 2019 study directly compared four diisocyanates—IPDI, HDI, HMDI, and XDI—in polyurethane gel-coat formulations [1]. The results demonstrated that cycloaliphatic diisocyanates (IPDI and HMDI) produced superior set-to-touch times, surface hardness, and tensile strength compared to their aliphatic and aromatic counterparts [1]. Specifically, gel-coats formulated with cycloaliphatic diisocyanates exhibited significantly faster drying and higher mechanical robustness [1]. As a cycloaliphatic diisocyanate with a distinct substitution pattern, the target compound inherits this class-level performance advantage while offering additional differentiation in NCO content and reactivity.

Polyurethane Gel-Coat Weathering Resistance Mechanical Properties

Optimal Application Scenarios for 1-Isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane in Advanced Polyurethane Systems


High-Solids, Low-VOC Polyurethane Coatings Requiring Efficient Crosslinking

The compound's high NCO content (43.2 wt%) compared to IPDI (37.8 wt%) reduces the mass of diisocyanate required to achieve target crosslink densities in high-solids coating formulations. This efficiency supports the development of low-VOC coating systems where minimizing solvent demand and maximizing film build are critical procurement drivers.

Controlled Synthesis of NCO-Terminated Polyurethane Prepolymers

The differential reactivity of the two NCO groups—one hindered (cycloaliphatic tertiary carbon) and one unhindered (aliphatic primary carbon via methylene bridge) [1]—enables selective reaction with polyols to form NCO-terminated prepolymers while suppressing undesirable chain extension reactions. This makes the compound particularly valuable for formulating moisture-cure sealants, adhesives, and elastomeric coatings where prepolymer consistency directly impacts end-use performance.

High-Durability Polyurethane Gel-Coats and Weatherable Topcoats

As demonstrated in a direct comparative study of diisocyanates in polyurethane gel-coats, cycloaliphatic diisocyanates (the class to which the target compound belongs) exhibit superior set-to-touch times, surface hardness, and tensile strength compared to purely aliphatic (HDI) or aromatic (XDI) alternatives [2]. The target compound's unique substitution pattern is expected to further modulate these properties, making it a candidate for high-durability, weatherable topcoats in automotive, marine, and industrial maintenance applications.

Industrial Processes Balancing Volatility Control and Handling Viscosity

With a boiling point of 271.5°C at 760 mmHg , the target compound occupies an intermediate volatility profile between the more volatile HDI (255°C) [3] and the highly viscous HMDI (370-390°C) . This intermediate position suggests a more favorable balance of vapor emission control (reducing occupational exposure concerns) and manageable viscosity for pumping and metering equipment in continuous polyurethane manufacturing operations.

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